2-Naphthyl 4-nitrobenzoate
Overview
Description
WAY-312959, also known as 1,2,3,4,5-pentaphenyl-1’-(di-tert-butylphosphino)ferrocene, is a chemical compound with the molecular formula C48H47FeP and a molecular weight of 710.71 g/mol . This compound is a ferrocene derivative and is often used as a ligand in various chemical reactions, particularly in the field of organic synthesis .
Mechanism of Action
Target of Action
Nitrobenzoates, in general, are known to interact with various enzymes and proteins in bacterial species .
Mode of Action
Nitrobenzoates are known to undergo reduction and subsequent reactions in bacterial species . The compound may interact with its targets, leading to changes in their function or structure.
Biochemical Pathways
Related compounds such as 2- and 4-nitrobenzoates are known to be degraded by certain bacterial species via specific pathways . These pathways involve the conversion of nitrobenzoates to aminobenzoates and further degradation to simpler compounds .
Result of Action
Nitrobenzoates are known to cause changes in bacterial metabolism, potentially leading to the inhibition of growth or other physiological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Naphthyl 4-nitrobenzoate . For instance, the compound’s stability and reactivity might be affected by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-312959 involves the reaction of pentaphenylcyclopentadienyl lithium with di-tert-butylphosphinochloride in the presence of a ferrocene derivative . The reaction typically occurs under inert conditions, such as an argon atmosphere, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for WAY-312959 are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
WAY-312959 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium catalysts are frequently used in conjunction with WAY-312959 for coupling reactions.
Inert Atmosphere: Reactions involving WAY-312959 are often conducted under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving WAY-312959 depend on the specific reaction and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
WAY-312959 has several scientific research applications, including:
Organic Synthesis: It is used as a ligand in various organic synthesis reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentaphenyl-1’-(diphenylphosphino)ferrocene: Similar in structure but with diphenylphosphino instead of di-tert-butylphosphino.
1,2,3,4,5-Pentaphenyl-1’-(dimethylphosphino)ferrocene: Another similar compound with dimethylphosphino.
Uniqueness
WAY-312959 is unique due to its di-tert-butylphosphino ligand, which provides steric hindrance and enhances the stability of the catalytic species formed during reactions . This makes it particularly effective in certain catalytic processes compared to its analogs .
Properties
IUPAC Name |
naphthalen-2-yl 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(13-5-8-15(9-6-13)18(20)21)22-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUDBHZHBVZTNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278294 | |
Record name | naphthalen-2-yl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52798-57-9 | |
Record name | NSC6936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | naphthalen-2-yl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NAPHTHYL 4-NITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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